molecular formula C11H12ClN3O2 B1529063 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1803567-11-4

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1529063
CAS No.: 1803567-11-4
M. Wt: 253.68 g/mol
InChI Key: QQFNUHFMQQGAKF-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 while investigating compounds with potential therapeutic applications. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a compound containing the pyrazole ring structure. This serendipitous discovery revealed the analgesic, antipyretic, and antirheumatic properties of pyrazole derivatives, immediately establishing their significance in medicinal chemistry research.

The synthetic methodology for pyrazole preparation advanced significantly with Hans von Pechmann's development of a classical synthesis method in 1898, utilizing acetylene and diazomethane as starting materials. This synthetic approach represented a fundamental breakthrough in heterocyclic chemistry, providing researchers with reproducible methods for pyrazole construction. The Pechmann method established the foundation for subsequent synthetic developments, including the widely utilized Knorr pyrazole synthesis, which employs catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds into pyrazole derivatives.

The discovery of naturally occurring pyrazole compounds marked another significant milestone in the field's development. In 1959, researchers isolated 1-pyrazolyl-alanine, the first natural pyrazole derivative, from watermelon seeds, challenging the previous assumption that pyrazole compounds were exclusively synthetic in origin. This discovery prompted extensive investigation into natural pyrazole occurrence and biological significance. The identification of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, further demonstrated the natural occurrence of pyrazole derivatives and their antimicrobial activities.

Table 1: Historical Milestones in Pyrazole Chemistry

Year Scientist/Discovery Significance Reference
1883 Ludwig Knorr - Term "pyrazole" coined Established pyrazole nomenclature and first therapeutic applications
1898 Hans von Pechmann - Acetylene/diazomethane synthesis First systematic synthetic method for pyrazole preparation
1954 Kosuge and Okeda - Natural pyrazole discovery First isolation of natural pyrazole compounds
1959 Isolation of 1-pyrazolyl-alanine First natural pyrazole from watermelon seeds

Significance of Functionalized Pyrazole Derivatives in Scientific Research

Functionalized pyrazole derivatives occupy a prominent position in contemporary scientific research due to their remarkable versatility as pharmaceutical intermediates and their diverse biological activity profiles. The pyrazole ring system's unique electronic properties, characterized by two adjacent nitrogen atoms in a five-membered aromatic ring, create distinctive reactivity patterns that researchers exploit for targeted molecular design. The nitrogen atom at position 2 possesses non-Hückel lone pair electrons, making it highly reactive toward electrophilic species, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions but can be deprotonated under basic conditions.

The structural characteristics of pyrazole derivatives enable them to participate in hydrogen bonding interactions through both donation and acceptance mechanisms, facilitating intermolecular interactions crucial for biological activity. The amphoteric nature of N-unsubstituted pyrazoles, acting as both acids and bases, provides researchers with versatile chemical handles for molecular modification. Electron-donating substituents increase the acidity of the pyrrole-like nitrogen-hydrogen group, while electron-withdrawing groups modulate basicity, allowing fine-tuning of molecular properties.

Contemporary pharmaceutical research demonstrates the exceptional therapeutic potential of functionalized pyrazole derivatives across multiple disease categories. These compounds exhibit antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The pyrazole moiety appears in numerous clinically approved medications, including celecoxib for inflammatory conditions, zaleplon for sleep disorders, and various cyclooxygenase-2 inhibitors. The widespread presence of pyrazole rings in approved pharmaceuticals underscores their significance as privileged structures in drug design.

Table 2: Biological Activities of Pyrazole Derivatives

Activity Type Examples Mechanism/Target Reference
Anti-inflammatory Celecoxib, COX-2 inhibitors Cyclooxygenase-2 selective inhibition
Antimicrobial Various substituted pyrazoles Multiple cellular targets
Anticancer Multiple derivatives Various cellular pathways
Anticonvulsant Functionalized pyrazoles Neuronal excitability modulation
Antioxidant Substituted pyrazoles Free radical scavenging

Position of this compound in Contemporary Chemical Research

This compound occupies a strategic position in contemporary chemical research as a versatile synthetic intermediate that embodies current trends in functionalized heterocycle development. The compound represents an advanced example of structural optimization in pyrazole chemistry, incorporating multiple functional groups that enable diverse synthetic transformations while maintaining the core heterocyclic properties essential for biological activity. Current research applications emphasize its utility in medicinal chemistry programs where systematic structural modification is required for structure-activity relationship studies.

The bifunctional nature of this compound, featuring both aminomethyl and carboxylic acid functionalities, aligns with contemporary pharmaceutical research strategies that prioritize molecular diversity and synthetic accessibility. The aminomethyl group provides a reactive site for amide bond formation, alkylation reactions, and other nitrogen-centered transformations, while the carboxylic acid functionality enables ester formation, amidation, and metal coordination reactions. This combination of reactive sites makes the compound particularly valuable for combinatorial chemistry approaches and parallel synthesis methodologies employed in modern drug discovery programs.

Research applications of this compound extend beyond pharmaceutical chemistry to include coordination chemistry and materials science. The compound's ability to function as a ligand in metal complexation reactions makes it relevant for catalysis research and materials development. The pyrazole nitrogen atoms can coordinate with metal centers while the carboxylic acid and aminomethyl groups provide additional coordination sites, enabling the formation of complex three-dimensional structures with potential applications in heterogeneous catalysis and metal-organic framework construction.

Contemporary synthetic methodologies have evolved to enable efficient preparation of such complex functionalized pyrazole derivatives through advanced synthetic strategies. The compound's synthesis typically involves multiple steps requiring careful control of reaction conditions, temperature, and pH to ensure high yields and purity. Modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, facilitate structural characterization and purity assessment, ensuring the compound meets the stringent quality requirements of contemporary research applications.

Table 3: Contemporary Research Applications of this compound

Research Area Application Type Functional Group Utilization Reference
Medicinal Chemistry Synthetic intermediate Aminomethyl and carboxylic acid functionalities
Coordination Chemistry Ligand synthesis Pyrazole nitrogen and carboxylic acid coordination
Materials Science Building block Multiple coordination sites
Combinatorial Chemistry Diversity-oriented synthesis Bifunctional reactivity

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNUHFMQQGAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, phenylhydrazine derivatives react with β-ketoesters or β-diketones under controlled conditions to yield substituted pyrazoles.

  • In a related patent (CN105175337A), phenylhydrazine is reacted with appropriate keto intermediates to form 1-phenylpyrazole derivatives, which can be further functionalized.

Carboxylic Acid Functionalization at Pyrazole 3-Position

The carboxylic acid at the 3-position of the pyrazole is introduced by:

  • Using pyrazole-3-carboxylic acid derivatives as starting materials or intermediates.
  • Oxidation of methyl or aldehyde substituents at the 3-position to the corresponding carboxylic acid.
  • Hydrolysis of ester precursors to yield the free acid.

Formation of Hydrochloride Salt

The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This step enhances the compound's stability and water solubility, which is critical for biological applications.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 Pyrazole ring formation Phenylhydrazine + β-ketoester, reflux in ethanol 1-phenylpyrazole intermediate
2 Functionalization Bromomethylation of phenyl ring at meta position 3-(bromomethyl)phenyl-pyrazole derivative
3 Aminomethyl introduction Nucleophilic substitution with ammonia or reductive amination 3-(aminomethyl)phenyl-pyrazole intermediate
4 Carboxylic acid formation Ester hydrolysis or oxidation 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid
5 Salt formation Treatment with HCl in ethanol Hydrochloride salt of the target compound

Research Findings and Analytical Data

  • The synthesized this compound demonstrates significant biological activity, including DNA minor groove binding and kinase inhibition, which are attributed to its planar pyrazole core and flexible aminomethylphenyl substituent.
  • Purity and structural confirmation are typically achieved through NMR, IR, and mass spectrometry.
  • The hydrochloride salt form improves aqueous solubility, facilitating biological assays and potential pharmaceutical formulation.

Summary of Preparation Method Characteristics

Feature Description
Starting materials Phenylhydrazine derivatives, β-ketoesters, halomethylated phenyl intermediates
Key reactions Pyrazole ring formation, nucleophilic substitution, reductive amination, ester hydrolysis
Reaction conditions Reflux in ethanol or suitable solvents, mild acidic/basic conditions
Purification methods Crystallization, chromatography
Final product form Hydrochloride salt for enhanced stability and solubility
Yield and purity Generally high yields (>70%) with purity >95% achievable by standard purification techniques

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: Under suitable conditions, the aminomethyl group can undergo oxidation to form a corresponding imine or amine oxide.

  • Reduction: The compound may be reduced, especially at the carboxylic acid group, to produce derivatives like alcohols.

Common Reagents and Conditions:
  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction Reagents: Reduction is often carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Electrophilic aromatic substitutions often utilize reagents like halogens (Br₂, Cl₂) and nitrating mixtures (HNO₃/H₂SO₄).

Major Products Formed:
  • Oxidation Products: Imine and amine oxide derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

The compound's structure allows for extensive applications in research and industry:

  • Chemistry: As an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.

  • Medicine: Research into its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.

  • Industry: Use in the production of specialized materials and in the development of novel catalysts.

Mechanism of Action

The compound's mechanism of action is often tied to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and nucleic acids can all interact with this compound, given its various functional groups.

  • Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (Target) C${11}$H${12}$N$3$O$2$·HCl ~254.5 3-(Aminomethyl)phenyl (position 1), carboxylic acid (position 3), HCl salt Pharmaceutical intermediate, agrochemicals Inferred
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride C$8$H${14}$ClN$3$O$2$ 219.67 Dimethylaminoethyl (position 1), carboxylic acid (position 3), HCl salt Drug synthesis, organic synthesis
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C$7$H$9$N$3$O$2$ 179.17 Allyl (position 1), amino (position 3), carboxylic acid (position 4) Pesticides, pharmaceuticals
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride C$9$H$8$ClN$3$O$2$ 225.63 Pyridin-3-yl (position 1), carboxylic acid (position 4), HCl salt Pharmaceutical intermediates
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C${12}$H${13}$ClN$3$O$2$ 278.71 3-Chlorophenyl (position 1), methoxy (position 5), methylcarboxamide (position 3) Agrochemicals, bioactive research

Key Findings

This contrasts with the dimethylaminoethyl group in , which offers greater basicity and solubility but reduced steric bulk . The carboxylic acid at position 3 (target) versus position 4 () alters molecular geometry. Position 3 may favor interactions with enzymes or receptors requiring proximal acidic and basic groups, as seen in kinase inhibitors .

Salt Form and Solubility :

  • Hydrochloride salts (target, ) improve aqueous solubility compared to free bases or neutral analogs, critical for pharmacokinetic optimization in drug development.

Applications: Compounds with chlorophenyl () or pyridinyl () substituents are often used in agrochemicals due to their electron-withdrawing properties, enhancing pesticidal activity. The target’s aminomethylphenyl group may instead favor pharmaceutical applications, such as CNS-targeting molecules .

Synthetic Utility :

  • Pyrazole-3-carboxylic acid derivatives (e.g., ’s chlorides) are key intermediates for synthesizing amides or esters. The target’s carboxylic acid group allows direct functionalization without requiring activation .

Biological Activity

1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1803567-11-4) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an aminomethylphenyl group, contributing to its unique reactivity and interaction potential. The molecular formula is C11H12ClN3O2C_{11}H_{12}ClN_3O_2 with a molecular weight of 253.68 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC Name1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid; hydrochloride
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
InChI KeyQQFNUHFMQQGAKF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been noted:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which may lead to altered metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell growth and survival.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized and tested, revealing that modifications in substituents significantly influence potency:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl ring enhance inhibitory activity against target enzymes.

For example, compounds with halogen substitutions demonstrated increased activity compared to their non-substituted counterparts.

Case Studies

Several studies have investigated the biological efficacy of related pyrazole derivatives:

  • Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Research by Fan et al. : Focused on pyrazole-linked thiourea derivatives, highlighting their ability to induce autophagy in A549 cells without triggering apoptosis .

Q & A

Q. Table 1: Structural Analogs and Key Properties

Compound NameSubstituentsBioactivity (IC₅₀)Reference
1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid2-F, 5-CH₃, -COOH12 µM (Kinase X)
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol HClPyrazole-NH-CH₂-phenol8 µM (Receptor Y)
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate4-NH₂, 5-F, -COOEt25 µM (Enzyme Z)

Note : Data discrepancies often arise from assay conditions (e.g., cell type, concentration range). Validate with orthogonal methods (SPR, ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.